
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. The compound is a synthetic analog of a natural product called curcumin, which is found in turmeric. The purpose of
Mechanism of Action
The mechanism of action of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide is not fully understood. However, studies have shown that the compound can modulate various signaling pathways in cells, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and cancer. The compound has also been shown to inhibit the activity of enzymes such as COX-2 (cyclooxygenase-2) and iNOS (inducible nitric oxide synthase), which are involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide has various biochemical and physiological effects. In neurology, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Inflammation research has also shown that the compound can reduce inflammation and pain in animal models of arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide in lab experiments include its potential therapeutic effects in various scientific fields, its synthetic nature, and its ability to modulate various signaling pathways in cells. However, limitations include the lack of understanding of its mechanism of action and potential toxicity.
Future Directions
For research on 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide include further studies on its mechanism of action, toxicity, and potential therapeutic effects in various scientific fields. Additionally, research could focus on the development of analogs with improved potency and selectivity. The compound could also be studied in combination with other drugs to enhance its therapeutic effects. Finally, studies could focus on the development of delivery systems to improve the bioavailability of the compound.
Synthesis Methods
The synthesis of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide involves the reaction of 5-(benzofuran-2-yl)isoxazole-3-carboxylic acid with 4-fluorobenzylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide has shown potential as a research tool in various scientific fields, including neurology, cancer research, and inflammation. In neurology, the compound has been studied for its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, the compound has been shown to have anti-tumor activity and could potentially be used as a chemotherapeutic agent. Inflammation research has also shown that the compound has anti-inflammatory effects and could be used to treat inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c21-15-7-5-13(6-8-15)12-22-20(24)11-16-10-19(26-23-16)18-9-14-3-1-2-4-17(14)25-18/h1-10H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOCIWTVBCPCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

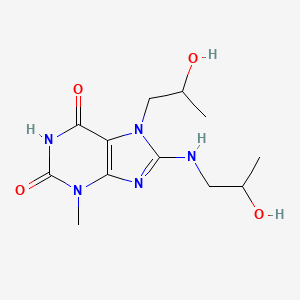
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2457874.png)
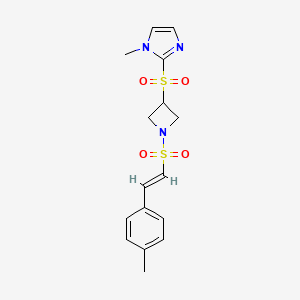
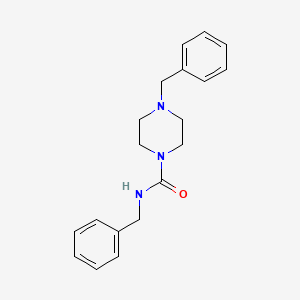
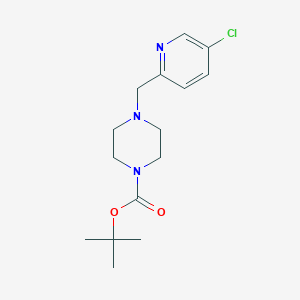
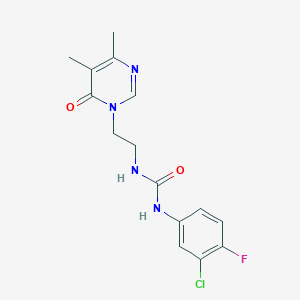
![5-{[(4-Chlorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2457879.png)
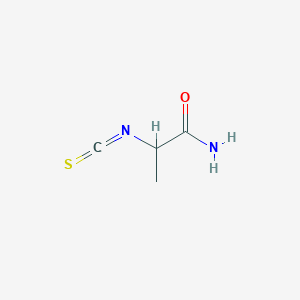

![3-[2-(cyclohexen-1-yl)ethyl]-7-(3,5-dimethylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2457888.png)
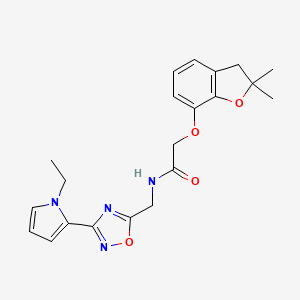

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride](/img/structure/B2457891.png)